1-(3-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride
Description
Properties
IUPAC Name |
1-[3-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2.ClH/c10-9(11,12)6-2-1-5-14-7(6)8(13)3-4-8;/h1-2,5H,3-4,13H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRIFCSDLLIXGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=CC=N2)C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384265-51-3 | |
| Record name | Cyclopropanamine, 1-[3-(trifluoromethyl)-2-pyridinyl]-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1384265-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
1-(3-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, pharmacological effects, and implications for drug development.
The compound has the following chemical characteristics:
- Molecular Formula : C9H11Cl2F3N2
- Molecular Weight : 275.10 g/mol
- IUPAC Name : 1-(3-(trifluoromethyl)pyridin-2-yl)cyclopropanamine; dihydrochloride
Research suggests that compounds with a similar structure to this compound may act as inhibitors of specific enzymes, particularly lysine-specific demethylase 1 (LSD1), which is involved in epigenetic regulation and cancer progression. The trifluoromethyl group enhances lipophilicity, potentially affecting the compound's pharmacokinetic properties and increasing its biological activity.
Enzyme Inhibition
Studies indicate that cyclopropylamines can inhibit LSD1, which is crucial for various cellular processes, including gene expression regulation. The inhibition of LSD1 by similar compounds has been linked to anti-cancer effects, making this compound a candidate for further investigation in oncology.
Interaction with G Protein-Coupled Receptors (GPCRs)
Preliminary studies suggest that this compound may interact with GPCRs, which are vital for numerous signaling pathways in the body. Understanding these interactions could provide insights into the compound's therapeutic potential.
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | Structure | Biological Activity | Reference |
|---|---|---|---|
| This compound | C9H11Cl2F3N2 | Potential LSD1 inhibitor | |
| 1-(5-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride | C9H11Cl2F3N2 | Similar activity profile | |
| 4-n-[(1r,2s)-2-[4-[3-(trifluoromethyl)phenyl]phenyl]cyclopropyl]cyclohexane-1,4-diamine | C18H22F3N2 | Broader enzyme inhibition spectrum |
Pharmacological Studies
In vitro studies have demonstrated that related compounds exhibit varying degrees of cytotoxicity against different cell lines. For instance, some imidazopyridine derivatives showed significant antiparasitic activity while maintaining moderate cytotoxicity against mammalian cells .
Table 2: Antiparasitic Activity of Related Compounds
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry :
- This compound is being studied for its potential as an inhibitor of specific enzymes, particularly lysine-specific demethylase 1 (LSD1). LSD1 plays a critical role in epigenetic regulation and cancer progression, making inhibitors of this enzyme valuable in cancer therapy.
- Derivatives of cyclopropylamines have shown promise in various biological assays, indicating that 1-(3-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride may exhibit similar activities.
-
Biological Activity :
- The compound is hypothesized to interact with G protein-coupled receptors (GPCRs), which are pivotal in numerous signaling pathways involved in disease processes. Understanding these interactions could lead to the development of new therapeutic agents targeting GPCRs.
- Preliminary studies suggest that the compound may also exhibit anti-inflammatory and analgesic properties, warranting further investigation into its therapeutic potential .
- Pharmacological Studies :
Case Study 1: Inhibition of LSD1
A study investigated the inhibitory effects of cyclopropylamine derivatives on LSD1 activity. The results indicated that modifications to the pyridine ring, such as trifluoromethyl substitutions, could enhance enzyme inhibition potency. The specific binding interactions were characterized using computational methods, providing insights into the structure-activity relationship (SAR) of these compounds.
Case Study 2: Interaction with GPCRs
Research conducted on similar compounds demonstrated their ability to modulate GPCR signaling pathways. These findings suggest that this compound may also engage with GPCRs, influencing downstream signaling and potentially leading to therapeutic effects in conditions like hypertension and depression .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogs
Key Structural Differences and Implications:
Trifluoromethyl Substituent: The -CF₃ group at pyridine-3 in the target compound enhances lipophilicity and electron-withdrawing effects compared to non-CF₃ analogs (e.g., 1-(Pyridin-2-yl)cyclopropanamine hydrochloride). This may improve metabolic stability and membrane permeability . In contrast, 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride places -CF₃ on a phenyl ring, which could alter π-π stacking interactions in biological targets compared to pyridine-based analogs .
Heterocyclic Ring Variations :
- Pyridine vs. pyrimidine substituents (e.g., 1-(Pyrimidin-2-yl)cyclopropanamine dihydrochloride) modify hydrogen-bonding capacity and steric bulk, impacting target selectivity in kinase inhibitors or receptor antagonists .
Q & A
Q. What are the recommended synthetic routes for 1-(3-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves:
Cyclopropanation : Formation of the cyclopropane ring via [2+1] cycloaddition using a transition-metal catalyst (e.g., palladium-based systems, as referenced in catalytic methods for pyridine derivatives ).
Pyridine Functionalization : Introduction of the trifluoromethyl group at the 3-position of pyridine using halogen-exchange (Halex) or directed ortho-metalation strategies.
Amine Protection/Deprotection : Use of tert-butyloxycarbonyl (t-Boc) or similar groups to protect the amine during synthesis, followed by HCl-mediated deprotection to form the dihydrochloride salt .
Q. Key Variables Affecting Yield :
- Temperature control during cyclopropanation (exothermic reactions may require cryogenic conditions).
- Catalyst loading (e.g., Pd(PPh₃)₄ at 2-5 mol% for coupling steps ).
- Solvent polarity for dihydrochloride crystallization (e.g., ethanol/water mixtures) .
Q. Example Reaction Optimization Table :
| Step | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclopropanation | Pd(OAc)₂/PCy₃ | DMF | 65-70 | |
| Trifluoromethylation | CuI/TMPhen | DCM | 80-85 | |
| Salt Formation | HCl (gaseous) | EtOH/H₂O | 90-95 |
Q. How should researchers characterize the structural integrity of this compound?
Methodological Answer: Use a multi-technique approach:
NMR Spectroscopy :
- ¹H/¹³C NMR to confirm cyclopropane ring geometry (characteristic coupling constants: J = 4–6 Hz for adjacent protons) .
- ¹⁹F NMR to verify trifluoromethyl group integration and absence of decomposition.
Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic pattern matching for Cl⁻ counterions.
X-ray Diffraction (XRD) : Resolve crystal structure to validate stereochemistry (critical for enantiomeric purity in pharmacological studies) .
HPLC-Purity Analysis : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% for in vitro assays) .
Advanced Research Questions
Q. What strategies address discrepancies in solubility data across different studies?
Methodological Answer: Discrepancies often arise from:
- Counterion Effects : Dihydrochloride salts enhance aqueous solubility but may precipitate in buffered solutions (e.g., PBS pH 7.4). Test solubility in multiple solvents (DMSO, saline, cell culture media) and report exact conditions .
- Polymorphism : Screen for crystalline vs. amorphous forms via differential scanning calorimetry (DSC) and adjust recrystallization protocols (e.g., slow evaporation vs. antisolvent addition) .
Q. Recommended Protocol :
Prepare saturated solutions at 25°C.
Filter (0.22 μm) and quantify via UV-Vis calibration.
Compare with computational solubility predictions (e.g., COSMO-RS models).
Q. How can researchers optimize catalytic systems for enantioselective synthesis of the cyclopropane ring?
Methodological Answer: Enantioselectivity in cyclopropanation requires chiral ligands or catalysts:
Chiral Phosphine Ligands : Tris-o-furylphosphine (tfp) or BINAP derivatives paired with Pd(0) or Rh(II) catalysts improve enantiomeric excess (ee) .
Additive Screening : Use Lewis acids (e.g., SnCl₄) to stabilize transition states and enhance ee (test at 1–10 mol%) .
Q. Case Study :
| Ligand | Catalyst | ee (%) | Yield (%) | Reference |
|---|---|---|---|---|
| (R)-BINAP | Pd₂(dba)₃ | 88 | 75 | |
| tfp | Rh₂(OAc)₄ | 92 | 68 |
Q. What analytical methods resolve contradictions in biological activity data between in vitro and in vivo studies?
Methodological Answer: Contradictions may stem from:
- Metabolic Instability : Use LC-MS/MS to identify metabolites in plasma (e.g., deamination or ring-opening products).
- Protein Binding : Measure plasma protein binding (%) via equilibrium dialysis; high binding reduces free drug availability in vivo .
- Pharmacokinetic (PK) Modeling : Integrate in vitro clearance (microsomal stability) and in vivo PK data to adjust dosing regimens.
Q. Validation Workflow :
In Vitro : CYP450 inhibition assays.
In Vivo : Plasma sampling at multiple timepoints for AUC calculations.
Q. How should stability studies be designed for long-term storage of the dihydrochloride salt?
Methodological Answer: Follow ICH guidelines Q1A(R2):
Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 2–4 weeks.
Analytical Endpoints : Monitor via HPLC for decomposition peaks (e.g., free amine formation) .
Recommendations : Store in airtight containers with desiccants at -20°C; avoid repeated freeze-thaw cycles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
